BIM 23052
Overview
Description
The compound “BIM 23052” is a complex organic molecule with multiple functional groups, including amino, hydroxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. Common reagents used in the synthesis may include protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl), coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and solvents like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of such complex molecules often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. The process may also include large-scale purification techniques such as HPLC (high-performance liquid chromatography) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxy groups.
Substitution: Replacement of amino or hydroxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or Swern oxidation conditions.
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxy groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, this compound may be used in the study of protein-protein interactions, enzyme-substrate interactions, and as a probe for biochemical pathways.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as enzyme inhibition, receptor binding, or as a drug delivery vehicle.
Industry
In industry, this compound may find applications in the development of new materials, catalysts, or as a component in biochemical assays.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-phenylpropanoic acid: A simpler amino acid with similar functional groups.
(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl: A smaller peptide fragment with similar functional groups.
Uniqueness
The uniqueness of the compound lies in its complex structure, which includes multiple amino, hydroxy, and phenyl groups, as well as its potential for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
(2S)-6-amino-N-[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H75N11O10/c1-37(73)52(54(64)75)71-60(81)50(34-42-25-13-6-14-26-42)70-61(82)53(38(2)74)72-56(77)47(29-17-18-30-62)66-59(80)51(35-43-36-65-46-28-16-15-27-44(43)46)69-58(79)49(33-41-23-11-5-12-24-41)68-57(78)48(32-40-21-9-4-10-22-40)67-55(76)45(63)31-39-19-7-3-8-20-39/h3-16,19-28,36-38,45,47-53,65,73-74H,17-18,29-35,62-63H2,1-2H3,(H2,64,75)(H,66,80)(H,67,76)(H,68,78)(H,69,79)(H,70,82)(H,71,81)(H,72,77)/t37-,38-,45-,47+,48+,49+,50+,51-,52+,53+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTCBXPQKWFOMG-QWXJMLLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CC=CC=C6)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H75N11O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1122.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BIM 23052?
A1: this compound exerts its effects by selectively binding to somatostatin receptors, particularly the somatostatin receptor subtype 5 (sst5). [ [, ] ] This interaction triggers a cascade of downstream effects, including the inhibition of hormone release and the modulation of various cellular processes.
Q2: How does this compound compare to other somatostatin analogs in terms of receptor subtype selectivity?
A2: Research indicates that this compound displays a preferential binding affinity for sst5 compared to other somatostatin receptor subtypes like sst1, sst2, sst3, and sst4. [ [, , ] ] This selectivity makes it a valuable tool for investigating the specific roles of sst5 in various physiological processes.
Q3: What are some of the physiological effects observed upon this compound administration in animal models?
A3: Studies in rats have demonstrated that intracisternal injection of this compound stimulates gastric emptying through a mechanism involving vagal cholinergic pathways. [ [, ] ] This effect appears to be independent of medullary thyrotropin-releasing hormone (TRH), suggesting a distinct pathway mediated by sst5 activation.
Q4: Has this compound shown efficacy in inhibiting hormone release, and if so, which hormones are affected?
A4: Research suggests that this compound effectively inhibits the release of growth hormone (GH) and prolactin (PRL) in rat pituitary cell cultures. [ [] ] This inhibitory effect is particularly pronounced in the presence of 17β-estradiol (E2), highlighting potential hormonal influences on this compound activity.
Q5: Have any studies investigated the potential of modifying the this compound structure to enhance its properties?
A5: Yes, several studies have explored the synthesis and characterization of this compound analogs containing modifications such as halogenated amino acids and unnatural amino acids. [ [, ] ] These modifications aim to improve aspects like antiproliferative activity, hydrolytic stability, and receptor subtype selectivity.
Q6: What insights have been gained from computational chemistry approaches in studying this compound?
A6: Computational studies, including docking simulations, have been employed to investigate the binding modes of this compound and its analogs to somatostatin receptors. [ [, ] ] These studies provide valuable information about the structural determinants of ligand-receptor interactions, aiding in the rational design of novel analogs with improved properties.
Q7: Are there any known challenges or limitations associated with the development of this compound as a therapeutic agent?
A7: While this compound exhibits promising biological activity, challenges such as hydrolytic stability and potential off-target effects need to be addressed for successful clinical translation. [ [] ] Further research is crucial to optimize its pharmacokinetic properties, improve its stability profile, and minimize potential adverse effects.
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